1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-methylquinoline-4-carboxylate

Description

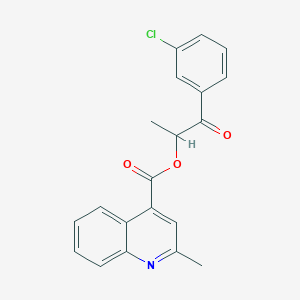

1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-methylquinoline-4-carboxylate is a synthetic organic compound featuring a quinoline core substituted with a methyl group at the 2-position and a carboxylate ester at the 4-position. The ester moiety is derived from 1-(3-chlorophenyl)-1-oxopropan-2-ol, introducing a 3-chlorophenyl group and a ketone-oxygenated propan-2-yl chain. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for studies in medicinal chemistry, materials science, or catalysis. Its physicochemical properties, such as solubility, stability, and electronic characteristics, are influenced by the electron-withdrawing chlorine substituent on the phenyl ring and the steric effects of the 2-methylquinoline group .

Properties

Molecular Formula |

C20H16ClNO3 |

|---|---|

Molecular Weight |

353.8 g/mol |

IUPAC Name |

[1-(3-chlorophenyl)-1-oxopropan-2-yl] 2-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C20H16ClNO3/c1-12-10-17(16-8-3-4-9-18(16)22-12)20(24)25-13(2)19(23)14-6-5-7-15(21)11-14/h3-11,13H,1-2H3 |

InChI Key |

HGUGSIANCPGXIP-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OC(C)C(=O)C3=CC(=CC=C3)Cl |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OC(C)C(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Biological Activity

1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-methylquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C_{18}H_{16}ClN_{1}O_{3}

- CAS Number : 3548213

Antiviral Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). For instance, compounds structurally related to this compound have demonstrated significant inhibition of HBV replication in vitro at concentrations as low as 10 µM .

Antitumor Activity

Research has shown that quinoline derivatives possess antitumor properties. A related compound demonstrated effective tumor growth inhibition in patient-derived xenograft (PDX) models of human lung cancer. The average tumor volume reduction and tumor growth inhibition percentage were significant, indicating potential therapeutic applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound likely interferes with viral DNA synthesis or assembly.

- Antitumor Mechanisms : It may induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HBV replication | |

| Antitumor | Tumor growth inhibition in PDX models | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Table 2: Concentration and Efficacy

| Compound Concentration (µM) | HBV Inhibition (%) | Tumor Growth Inhibition (%) |

|---|---|---|

| 10 | High | Moderate |

| 50 | Very High | Significant |

Case Studies

Case Study 1 : In a study evaluating the antiviral efficacy of various quinoline derivatives, it was found that modifications at the phenyl ring significantly enhanced the inhibitory effects on HBV. The compound's structural features were crucial for its interaction with viral proteins.

Case Study 2 : An experimental model using Balb/c Nude mice demonstrated that treatment with related quinoline compounds resulted in notable reductions in tumor size and improved survival rates, suggesting promising applications in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent patterns on the phenyl and quinoline moieties, leading to differences in electronic, steric, and functional properties. Below is a detailed comparison with key analogs:

Substituent Variations on the Phenyl Ring

Substituent Variations on the Quinoline Core

- Target Compound: 2-Methylquinoline. It may also enhance thermal stability due to reduced rotational freedom.

- Analog from : 6-Chloro-2-(4-methoxyphenyl)quinoline. The 6-chloro substituent increases polarity, while the 4-methoxyphenyl group adds both electron-donating (methoxy) and bulky (phenyl) effects. This combination could alter solubility and π-π stacking interactions in crystalline phases .

Functional Group Comparisons

- Phosphonate Analogs (): 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate. Replacing the quinoline carboxylate with a phosphonate group drastically changes electronic properties. Phosphonates are more resistant to hydrolysis than carboxylate esters, affecting bioavailability and environmental persistence. The trifluoroethyl group further increases electronegativity .

- Benzamide Derivatives (): Compounds with 1-oxopropan-2-yl benzamide backbones. These lack the quinoline heterocycle, reducing aromatic conjugation. The amide group introduces hydrogen-bonding capacity, which may enhance solubility but reduce lipid bilayer penetration compared to esters .

Computational and Analytical Insights

- Electronic Properties : Density functional theory (DFT) studies (as in ) could quantify differences in frontier molecular orbitals (HOMO/LUMO) between the target compound and analogs, correlating with reactivity and charge-transfer behavior .

- Solubility and LogP: The 3-chlorophenyl group in the target compound likely results in lower aqueous solubility compared to the 4-methylphenyl analog (), while the 2-methylquinoline may reduce logP relative to bulkier substituents like 4-methoxyphenyl .

Table 1: Key Structural and Property Comparisons

Research Findings and Implications

- Synthetic Accessibility : The target compound’s ester linkage may offer simpler synthesis routes compared to phosphonates () or sulfonamides (), which require specialized reagents.

- Biological Activity: While direct pharmacological data are unavailable, the 3-chlorophenyl group is common in agrochemicals and pharmaceuticals due to its balance of stability and reactivity.

- Crystallographic Behavior : Programs like SHELX () could resolve differences in crystal packing between the target and ’s analog, particularly regarding halogen bonding (Cl) vs. hydrophobic interactions (methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.